molecular formula C16H20BrNO4 B2495243 2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate CAS No. 2248409-78-9

2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate

Cat. No.: B2495243
CAS No.: 2248409-78-9
M. Wt: 370.243
InChI Key: ONNBKTUXEQPXNK-UHFFFAOYSA-N
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Description

2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate typically involves multiple steps, including the formation of the isoquinoline core, bromination, and the introduction of tert-butyl and methyl groups. Common reagents used in these reactions include bromine, tert-butyl alcohol, and methyl iodide. The reaction conditions often involve the use of solvents such as methanol or dichloromethane and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate is unique due to its specific combination of functional groups and its isoquinoline core

Properties

IUPAC Name

2-O-tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-8-10-5-6-11(17)7-12(10)13(9-18)14(19)21-4/h5-7,13H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNBKTUXEQPXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CC(=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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